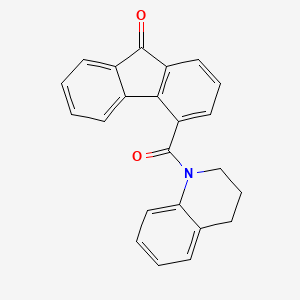
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, where an amino compound reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related benzamides has been determined using single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often include substitutions and transformations that result in changes to their molecular structure, influencing their potential applications. For example, pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, indicating a versatility in chemical reactions that allow for the synthesis of a wide range of derivatives with varied properties (Abdulla et al., 2013).
Physical Properties Analysis
Physical properties such as crystal structure and polymorphism are crucial for understanding the potential applications of these compounds. The crystal structure analysis of related compounds shows different crystalline polymorphs, indicating the influence of molecular configuration on solid-state properties (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, studies on related compounds show the importance of hydrogen bonding in determining the reactivity and interaction with biological molecules. The presence of substituents such as methoxy or chloro groups can significantly affect these properties, as demonstrated in various structure-activity relationship studies (Perrone et al., 1998).
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Research on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the study of molecular structures and intermolecular interactions. These studies involve acylation reactions, characterization through NMR and elemental analysis, and the influence of dimerization and crystal packing on molecular geometry, providing foundational knowledge for understanding the behavior of complex organic molecules in various environments (Karabulut et al., 2014).
Antibacterial Applications
Compounds within the benzamide family have been explored for their antibacterial properties. For instance, modifications of 3-methoxybenzamide have led to the development of potent antistaphylococcal compounds, highlighting the potential of benzamide derivatives in creating new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).
Inhibition of Cell Division Proteins
Benzamide derivatives such as 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, showcasing their role in studying bacterial cell division and potentially developing novel antimicrobial strategies (Ohashi et al., 1999).
Corrosion Inhibition
Methoxy-substituted benzamidines, a class related to benzamides, have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. This application is crucial for protecting industrial machinery and infrastructure, showing the versatility of benzamide derivatives in materials science (Fouda et al., 2020).
Propriétés
IUPAC Name |
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-13-7-5-4-6-12(13)19-16(20)14-10(17)8-9-11(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXAIRZTLQXHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)


![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
